molecular formula C17 H18 Cl N7 O B1139109 4-氯-1-(哌啶-4-基)-N-[3-(吡啶-2-基)-1H-吡唑-4-基]-1H-吡唑-3-甲酰胺 CAS No. 1817698-21-7

4-氯-1-(哌啶-4-基)-N-[3-(吡啶-2-基)-1H-吡唑-4-基]-1H-吡唑-3-甲酰胺

货号 B1139109
CAS 编号: 1817698-21-7
分子量: 371.82
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Novel potent MRCK inhibitor, blocking cancer cell invasion
BDP5290(cas 1817698-21-7) is a potent MRCK inhibitor with activity in cells, resulting in reduced MLC phosphorylation, cell motility and tumour cell invasion. BDP5290 demonstrated marked selectivity for MRCKβ over ROCK1 or ROCK2 for inhibition of myosin II light chain (MLC) phosphorylation in cells. While BDP5290 was able to block MLC phosphorylation at both cytoplasmic actin stress fibres and peripheral cortical actin bundles, the ROCK selective inhibitor Y27632 primarily reduced MLC phosphorylation on stress fibres. BDP5290 was also more effective at reducing MDA-MB-231 breast cancer cell invasion through Matrigel than Y27632. 

科学研究应用

属性

IUPAC Name

4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVZKUXLOLRECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide

Q & A

A: BDP5290 functions as a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) . These kinases play a crucial role in regulating cytoskeleton organization and dynamics by phosphorylating proteins like the myosin light chain (MLC) .

A: Research suggests that BDP5290, by inhibiting MRCK, can indirectly activate protein phosphatase 1 regulatory subunit 12C (PPP1R12C). This activation increases the binding of PPP1R12C to both PP1c (catalytic subunit of protein phosphatase 1) and MLC2a (atrial myosin light chain 2). Consequently, MLC2a is dephosphorylated, leading to reduced atrial contractility, a hallmark of AF .

A: Yes, in vitro studies using atrial HL-1 cells treated with BDP5290 showed increased binding of PPP1R12C to both PP1c and MLC2a. This ultimately resulted in the dephosphorylation of MLC2a .

A: BDP5290 exhibits marked selectivity for MRCK over closely related kinases like Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2) . This selectivity makes it a valuable tool for dissecting the specific roles of MRCK in various cellular processes.

A: Given its role in inhibiting MRCK, BDP5290 is being investigated for its potential in cancer therapy. Studies have shown that pharmacological MRCK inhibition, potentially through compounds like BDP5290, could have beneficial effects in cancers like glioma, skin cancer, and ovarian cancer .

A: While more research is needed, early studies indicate that BDP5290 might synergize with anti-PD-1 immunotherapy in treating breast cancer. This synergy could enhance tumor cell killing by promoting T-cell proliferation .

A: The development of potent and selective MRCK inhibitors like BDP5290 provides researchers with valuable tools to investigate the functions of MRCK in both normal and pathological conditions. This can potentially lead to a deeper understanding of diseases and the development of novel therapeutic strategies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。